4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Overview
Description
The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of many pharmaceuticals . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized using hydrazine .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a bromine atom attached, which could significantly affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Bromo-1-methyl-1H-pyrazole, a related compound, is a liquid at room temperature with a boiling point of 185-188 °C .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which include “4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide”, have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial Activity
Some compounds of “4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide” have shown an active profile against Leishmania infantum and Leishmania amazonensis . This suggests potential use in the treatment of diseases caused by these parasites.
Antibacterial and Antifungal Properties
Compounds similar to “4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide”, such as 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide (sulfaphenazole), have been reported to have potent antibacterial properties . This suggests potential use in the treatment of bacterial infections.
Antimalarial Evaluation
There is ongoing research into the antimalarial properties of “4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide” and its derivatives . This could lead to the development of new treatments for malaria.
Synthesis and Properties of Pyrazoles
Pyrazole-containing compounds, including “4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Photophysical Properties
Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . This makes them useful in a variety of applications, including the development of new materials with unique optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-15-8-10(7-14-15)9-16(2)19(17,18)12-5-3-11(13)4-6-12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHJYZHCZQSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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